Lactate (potassium)

Food microbiology Meat preservation Listeria monocytogenes

Potassium lactate (CAS 996-31-6, C₃H₅KO₃, MW 128.17 g/mol) is the potassium salt of lactic acid, produced by neutralizing lactic acid with potassium hydroxide. It is supplied primarily as a clear, colorless to slightly yellowish syrupy liquid with a density of 1.30–1.35 g/cm³ at 20°C and complete water miscibility.

Molecular Formula C3H6KO3+
Molecular Weight 129.18 g/mol
Cat. No. B12394404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactate (potassium)
Molecular FormulaC3H6KO3+
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.[K+]
InChIInChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1
InChIKeyPHZLMBHDXVLRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Lactate Procurement Guide: Specifications, Grade Options, and Core Properties


Potassium lactate (CAS 996-31-6, C₃H₅KO₃, MW 128.17 g/mol) is the potassium salt of lactic acid, produced by neutralizing lactic acid with potassium hydroxide [1]. It is supplied primarily as a clear, colorless to slightly yellowish syrupy liquid with a density of 1.30–1.35 g/cm³ at 20°C and complete water miscibility . Commercial grades include Food Grade (FCC/USP, E326) and Industrial Grade, with typical active content of 58–60% (industrial) or 60 ± 1% (food grade) . As a GRAS substance and approved food additive (E326), it functions as a preservative, pH regulator, humectant, and potassium source across food, pharmaceutical, and personal care applications .

Why Potassium Lactate Cannot Be Freely Substituted with Sodium or Calcium Lactate


Although sodium lactate, potassium lactate, and calcium lactate share the lactate anion and are often grouped together in regulatory classifications (E325, E326, E327) [1], their distinct counterions (Na⁺, K⁺, Ca²⁺) drive fundamentally different functional and physiological outcomes. Sodium lactate contributes to sodium load [2]; potassium lactate provides potassium supplementation while enabling sodium reduction ; calcium lactate introduces divalent cations that alter ionic strength, cross-linking potential, and solubility profiles [3]. These cation-specific differences manifest in measurable variations in antimicrobial efficacy, electrolyte balance effects, and sensory characteristics—meaning that substituting one lactate salt for another without empirical verification risks compromising preservative performance, nutritional labeling claims, or formulation stability. The quantitative evidence below establishes precisely where these differences are material for scientific selection.

Potassium Lactate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Antimicrobial Efficacy: Potassium vs. Sodium vs. Calcium Lactate in Meat Preservation

In a controlled pork liver sausage study (55% moisture, 2% NaCl) evaluating antilisterial activity of lactate salts, quantitative differences in microbial suppression were observed at multiple concentrations and temperatures [1]. At 5°C refrigerated storage over 50 days, 3% potassium lactate reduced Listeria monocytogenes populations by -0.67 log CFU/g relative to initial inoculum, compared with +0.88 log CFU/g growth for sodium lactate and -1.49 log CFU/g reduction for calcium lactate; control samples increased by 4.5 log cycles [1]. At 20°C with 4% lactate salts, changes in log CFU/g were: sodium lactate +1.4, potassium lactate +1.35, and calcium lactate -1.33 [1]. This demonstrates that potassium lactate provides intermediate antimicrobial efficacy—superior to sodium lactate in refrigerated conditions, though less potent than calcium lactate.

Food microbiology Meat preservation Listeria monocytogenes Lactate salts

Sodium Reduction: Potassium Lactate as a Functional Sodium-Free Alternative

Potassium lactate enables complete sodium elimination from preservative systems while maintaining antimicrobial and water-holding functionality . Commercially available potassium lactate-based blends provide defined sodium reduction specifications: potassium lactate/sodium acetate blends contain sodium below 2%; potassium lactate/sodium diacetate blends contain sodium below 1%; and potassium lactate/potassium (di)acetate blends are sodium-free [1]. These blends are supplied as 60% food grade solutions consisting of 56% potassium lactate and 4% blending partner [2]. In contrast, standard sodium lactate formulations contribute approximately 130 mmol/L sodium in lactated Ringer solutions [3] and add measurable sodium content to processed foods.

Sodium reduction Food formulation Preservative systems Potassium lactate blends

Physicochemical Specification Comparison: Potassium Lactate vs. Sodium Lactate Liquid Density

Potassium lactate (60% solution) exhibits a density range of 1.30–1.35 g/cm³ at 20°C , with pure compound density reported at 1.32 g/cm³ . In comparison, sodium lactate (60% solution) has a reported density of approximately 1.29–1.33 g/cm³ at 20°C [1]. This density difference, while modest, reflects the higher atomic mass of potassium (39.10 g/mol) versus sodium (22.99 g/mol) and may influence liquid handling, pumping specifications, and volumetric dosing calculations in industrial food processing and pharmaceutical manufacturing.

Physical properties Density specification Formulation engineering Lactate salts

Potassium Supplementation Capability: Cation Content per Unit Mass vs. Sodium Lactate

Potassium lactate (MW 128.17 g/mol, C₃H₅KO₃) contains approximately 30.5% potassium by mass (K atomic mass 39.10 / 128.17). Sodium lactate (MW 112.06 g/mol, C₃H₅NaO₃) contains approximately 20.5% sodium by mass (Na atomic mass 22.99 / 112.06). This results in potassium lactate delivering approximately 1.49× the molar cation content per gram of compound compared with sodium lactate. For electrolyte supplementation applications—including oral rehydration solutions, sports nutrition formulations, and clinical electrolyte replacement—potassium lactate provides a more mass-efficient potassium source while contributing lactate as a bicarbonate precursor for acid-base balance [1][2].

Electrolyte supplementation Potassium delivery Nutritional formulation Lactate salts

Potassium Lactate Optimal Application Scenarios Based on Comparative Evidence


Sodium-Reduced Processed Meat and Poultry Preservation

Potassium lactate is the preferred lactate salt for manufacturers seeking to reduce sodium content while maintaining antimicrobial protection in processed meats, poultry, and sausages . The direct comparative evidence shows that at 3% concentration under refrigerated storage (5°C), potassium lactate reduces L. monocytogenes populations by -0.67 log CFU/g, whereas sodium lactate permits growth of +0.88 log CFU/g [1]. Potassium lactate-based blends with acetates/diacetates enable sodium reduction to <1% or complete sodium elimination while preserving bacteriostatic function [2]. This makes potassium lactate the scientifically validated choice for 'low sodium' or 'sodium-free' meat product labels where antimicrobial efficacy cannot be compromised.

Potassium-Fortified Sports Nutrition and Electrolyte Beverages

Potassium lactate serves as an efficient potassium source in sports drinks and electrolyte replacement formulations . With a cation mass fraction of ~30.5% potassium versus sodium lactate's ~20.5% sodium, potassium lactate delivers approximately 49% more targeted cation per gram of compound . The lactate component is metabolized to bicarbonate, contributing to acid-base buffering capacity [3]. This dual functionality—potassium supplementation plus bicarbonate precursor—positions potassium lactate as a strategic ingredient for endurance sports nutrition where both electrolyte replenishment and pH regulation are desired, without adding sodium load.

Potassium-Sparing Clinical and Pharmaceutical Formulations

In clinical fluid therapy and pharmaceutical preparations where potassium supplementation is indicated and sodium restriction is required, potassium lactate provides a cation-selective alternative to sodium lactate . Lactated Ringer solution contains sodium lactate with 130 mmol/L sodium and only 4 mmol/L potassium [3]. By substituting potassium lactate, formulators can increase potassium delivery while reducing sodium content, addressing the needs of patients requiring potassium-sparing fluid management. The lactate anion is metabolized via gluconeogenesis (70%) and oxidation (30%) to produce bicarbonate, supporting acid-base correction [4]. This scenario is particularly relevant for oral rehydration solutions, parenteral nutrition admixtures, and electrolyte supplements targeting hypokalemia.

Cell Culture Media with Controlled Sodium Content

In microbial fermentation and cell culture media where sodium load must be minimized (e.g., certain bacterial strains sensitive to high sodium, or where downstream purification benefits from low-sodium conditions), potassium lactate offers a direct sodium-free substitution for sodium lactate . The iGEM Aachen team's fermentation media protocol specifically recommends using 27 mM potassium lactate (6.92 g/L of 50% solution) instead of sodium lactate when available [5]. This documented substitution demonstrates practical implementation in research settings where potassium lactate enables equivalent buffering and carbon source function while eliminating sodium from the media composition.

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